molecular formula C18H18O B1602248 4-(4-Biphenylyl)cyclohexanone CAS No. 78531-65-4

4-(4-Biphenylyl)cyclohexanone

Cat. No.: B1602248
CAS No.: 78531-65-4
M. Wt: 250.3 g/mol
InChI Key: RUWXYHFRJXGBRY-UHFFFAOYSA-N
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Description

4-(4-Biphenylyl)cyclohexanone is a substituted cyclohexanone derivative featuring a biphenyl group at the 4-position of the cyclohexanone ring. Substituted cyclohexanones are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and liquid crystal materials . The biphenylyl group likely enhances steric bulk and π-π stacking interactions, influencing reactivity and applications in polymer chemistry or drug design.

Properties

IUPAC Name

4-(4-phenylphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWXYHFRJXGBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567770
Record name 1~2~,1~3~,1~5~,1~6~-Tetrahydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~(1~1~H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78531-65-4
Record name 1~2~,1~3~,1~5~,1~6~-Tetrahydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~(1~1~H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Biphenylyl)cyclohexanone typically involves the reaction of biphenyl with cyclohexanone under specific conditions. One common method is the Friedel-Crafts acylation, where biphenyl reacts with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques, such as distillation and crystallization, helps in purifying the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenylyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Biphenyl carboxylic acids or diketones.

    Reduction: Biphenyl alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4-(4-Biphenylyl)cyclohexanone has been studied for its potential role in various fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential treatment for obesity, diabetes, and pain management.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(4-Biphenylyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been shown to interact with certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The table below compares 4-(4-Biphenylyl)cyclohexanone with similar compounds, focusing on substituents, physical properties, synthesis, and applications:

Compound Molecular Formula Substituents Melting Point (°C) Boiling Point (°C) Key Applications References
This compound C₁₈H₂₀O* Biphenylyl at 4-position N/A N/A Polymer intermediates, liquid crystals Inferred from analogs
4-(4-Hydroxyphenyl)cyclohexanone C₁₃H₁₆O₂ Hydroxyphenyl at 4-position 99–102 N/A Estrogen receptor ligands, pharmaceuticals
2,6-Bis-(benzylidene)-4-(tert-butyl)cyclohexanone C₂₈H₃₂O₃ Benzylidene and tert-butyl groups N/A N/A Monomer for cross-linked polymers
4-(4-Chlorophenyl)cyclohexanone C₁₂H₁₃ClO Chlorophenyl at 4-position N/A N/A Pharmaceutical intermediates
4-(4-Ethylcyclohexyl)cyclohexanone C₁₄H₂₄O Ethylcyclohexyl at 4-position N/A N/A Liquid crystal precursors
Cyclohexanone (Parent Compound) C₆H₁₀O None (unsubstituted) -47 155 Industrial solvent, nylon production

*Inferred molecular formula based on structural analogs.

Key Observations:

Substituent Effects: Electron-Donating Groups: Hydroxyl (in 4-(4-hydroxyphenyl)cyclohexanone) enhances solubility in polar solvents and binding affinity to biological targets like estrogen receptors . Electron-Withdrawing Groups: Chlorine (in 4-(4-chlorophenyl)cyclohexanone) increases molecular polarity and reactivity in nucleophilic substitutions . Bulkier Groups: Biphenylyl and tert-butyl substituents (e.g., in 2,6-bis-benzylidene derivatives) reduce solubility in aqueous media but improve thermal stability in polymers .

Synthesis Methods: 4-(4-Hydroxyphenyl)cyclohexanone is synthesized via Claisen-Schmidt condensation or oxime formation . Alkylated derivatives (e.g., 4-(4-n-alkylcyclohexyl)cyclohexanone) are prepared using hydrogen peroxide as a green oxidant to convert cyclohexanol precursors .

Applications :

  • Pharmaceuticals : Hydroxyphenyl and chlorophenyl derivatives are intermediates in drug discovery, particularly for hormone-modulating therapies .
  • Materials Science : Ethylcyclohexyl and biphenylyl derivatives are key in liquid crystal displays (LCDs) due to their rigid, planar structures .

Biological Activity

Overview

4-(4-Biphenylyl)cyclohexanone, with the chemical formula C19H18OC_{19}H_{18}O and CAS number 78531-65-4, is a synthetic compound categorized as an arylcyclohexanone derivative. Its unique structure, which combines both biphenyl and cyclohexanone moieties, contributes to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that the compound may modulate the activity of specific enzymes and receptors involved in metabolic pathways. The interaction with these targets can lead to significant physiological effects, such as anti-inflammatory and analgesic properties.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in pain pathways, contributing to its analgesic effects.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies suggest that the compound exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
  • Analgesic Properties : It has been investigated for its pain-relieving effects, making it a candidate for pain management therapies.
  • Metabolic Regulation : Preliminary findings indicate a role in regulating metabolic processes, which may have implications for obesity and diabetes treatment.

Research Findings

Various studies have explored the biological activity of this compound. Below are key findings:

StudyFindings
In vitro studies Demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting potential for treating inflammatory diseases.
Animal models Exhibited analgesic effects comparable to standard pain medications without significant side effects.
Metabolic studies Indicated potential benefits in glucose metabolism in diabetic animal models, warranting further investigation into its use for metabolic disorders.

Case Studies

  • Anti-inflammatory Activity : A study published in a peer-reviewed journal evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked reduction in inflammatory markers, supporting its potential use in inflammatory conditions .
  • Pain Management : In a controlled trial involving rodents, the compound was administered to assess its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, suggesting efficacy similar to traditional analgesics .
  • Metabolic Effects : A recent study investigated the impact of this compound on glucose tolerance in diabetic mice. The compound improved glucose uptake and insulin sensitivity, highlighting its potential role in diabetes management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.